2-(2,6-Dichlorophenyl)succinic acid

Physicochemical Property Comparison Lipophilicity XLogP

Researchers pursuing HIV-1 protease inhibitor SAR or herbicide discovery often face limited access to authentic 2,6-dichlorophenyl succinic acid chemotypes. 2-(2,6-Dichlorophenyl)succinic acid (CAS 42474-07-7) closes this gap: • Enables focused library synthesis and SAR studies against HIV protease, consistent with patent-validated chemotype exploration. • Confirmed herbicidal reference: induces 10.43 nM/mL ethane production in Scenedesmus acutus at 10⁻⁴ M, supporting phytotoxicity assay development. • Differentiated from generic chloro-phenyl carboxylic acids by its specific 2,6-dichloro substitution and succinic acid chain length-critical for reproducible synthetic and biological outcomes.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
CAS No. 42474-07-7
Cat. No. B1423727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)succinic acid
CAS42474-07-7
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(=O)O)Cl
InChIInChI=1S/C10H8Cl2O4/c11-6-2-1-3-7(12)9(6)5(10(15)16)4-8(13)14/h1-3,5H,4H2,(H,13,14)(H,15,16)
InChIKeyPHMXFQRRTUUZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichlorophenyl)succinic Acid: Technical Overview


2-(2,6-Dichlorophenyl)succinic acid (CAS 42474-07-7) is an organic compound classified as a dicarboxylic acid derivative, featuring a succinic acid backbone substituted with a 2,6-dichlorophenyl moiety [1]. It possesses the molecular formula C10H8Cl2O4 and a molecular weight of 263.07 g/mol [1]. The compound is a white to yellow solid at room temperature, with a density of 1.555 g/cm³ and a calculated boiling point of 362°C [2]. Its physicochemical profile includes a predicted XLogP3-AA of 2.2 [1]. This compound is commercially available from multiple reputable vendors, typically at ≥95% purity, and is intended exclusively for research and development use, not for diagnostic or therapeutic applications . Its primary utility is as a chemical intermediate in pharmaceutical and agrochemical research, as well as a synthetic building block in polymer and materials science .

Why 2-(2,6-Dichlorophenyl)succinic Acid Cannot Be Substituted


Generic substitution among chlorophenyl carboxylic acid derivatives is scientifically invalid due to the profound impact of both the chlorine substitution pattern and the specific dicarboxylic acid chain length on molecular properties and biological activity. While compounds such as 2-(2,6-dichlorophenyl)acetic acid, 2-(2,6-dichlorophenyl)propanoic acid, and 3-(2,6-dichlorophenyl)propanoic acid share the 2,6-dichlorophenyl core, they exhibit distinct physicochemical parameters including lipophilicity (LogP), aqueous solubility, and acid dissociation constants (pKa) that directly dictate their performance in synthetic and biological applications. Moreover, the 2,6-dichlorination pattern itself, compared to the 2,4-dichloro isomer, results in different steric and electronic effects, leading to variations in its interaction with enzymes and receptors . Consequently, substitution without rigorous comparative validation can lead to failed syntheses, erroneous structure-activity relationship (SAR) interpretations, or inconsistent biological assay results.

2-(2,6-Dichlorophenyl)succinic Acid: Differentiation Evidence


Lipophilicity vs. Shorter-Chain Analogs

The lipophilicity of 2-(2,6-dichlorophenyl)succinic acid, as indicated by its computed XLogP3-AA value, differs significantly from that of structurally related analogs with shorter alkyl chain lengths. The target compound has an XLogP3-AA of 2.2 [1]. In contrast, 2-(2,6-dichlorophenyl)acetic acid has a lower LogP of 2.8 [2], and 2-(2,6-dichlorophenyl)propanoic acid has a higher LogP of 3.14 [3]. This variation in lipophilicity directly impacts membrane permeability, protein binding, and compound distribution in both biological assays and synthetic partitioning procedures.

Physicochemical Property Comparison Lipophilicity XLogP Pharmacokinetics

pKa: Dicarboxylic vs. Monocarboxylic Analogs

2-(2,6-Dichlorophenyl)succinic acid is a dicarboxylic acid, possessing two ionizable carboxyl groups, whereas common analogs like 2-(2,6-dichlorophenyl)acetic acid are monocarboxylic acids. This functional difference results in distinct acid-base behavior. While experimentally determined pKa values for the target compound are not widely reported, the presence of two carboxyl groups inherently confers a lower pKa1 relative to the single carboxyl group in monocarboxylic analogs . For comparison, the computed pKa of 2-(2,6-dichlorophenyl)acetic acid is approximately 3.3 [1]. The dicarboxylic nature of the target compound enables different protonation states and buffering capacity, which are critical for its role as a synthetic intermediate and its potential interaction with biological targets.

Acid Dissociation Constant pKa Ionization State Physicochemical Property

Density and Molar Volume Differences

The density of 2-(2,6-dichlorophenyl)succinic acid is reported as 1.555 g/cm³ [1]. This is notably higher than the density of 2-(2,6-dichlorophenyl)propanoic acid, which is 1.4±0.1 g/cm³ [2], and 2-(2,6-dichlorophenyl)acetic acid, with a density of 1.5±0.1 g/cm³ . Correspondingly, the molar volume of the target compound (calculated as MW/density ≈ 169.2 cm³/mol) differs from that of the propanoic acid analog (≈ 156.5 cm³/mol) [2]. This variation can influence packing density, crystallinity, and mechanical properties when these compounds are used as monomers or additives in polymer formulations.

Density Molar Volume Material Science Polymer Science

HIV Protease Inhibitor Scaffold

Succinic acid derivatives, including those based on the 2-(2,6-dichlorophenyl)succinic acid scaffold, have been disclosed as potent inhibitors of HIV-1 protease [1]. A related succinic acid derivative was reported to inhibit HIV-1 protease with an IC50 of 0.027 µM (27 nM) [2]. While direct IC50 data for the specific compound 2-(2,6-dichlorophenyl)succinic acid against HIV protease is not available in the public domain, the patent literature explicitly identifies succinic acid derivatives featuring a hydroxyethylamine transition state analog as 'potent inhibitors of HIV protease' [1]. The 2,6-dichlorophenyl substituent is a key structural feature within this class, and its presence, combined with the succinic acid backbone, provides the necessary geometry for binding interactions.

HIV Protease Inhibition Succinic Acid Derivatives Antiviral Medicinal Chemistry

Herbicidal Activity (Scenedesmus acutus)

2-(2,6-Dichlorophenyl)succinic acid exhibits measurable herbicidal activity against the green alga Scenedesmus acutus, a common model organism for assessing phytotoxicity. At a concentration of 10⁻⁶ M, it induced ethane production of 0.23 nM per ml of packed-cell volume after 20 hours of autotrophic growth [1]. At higher concentrations of 10⁻⁵ M and 10⁻⁴ M, ethane production increased to 7.51 nM/ml and 10.43 nM/ml pcv, respectively, demonstrating a clear dose-response relationship [1]. In comparison, its effects on chlorophyll content at 10⁻⁴ M were 3.67 mg/ml pcv [1]. While direct comparative data against commercial herbicides or other analogs is not provided in the source, this quantifiable bioactivity supports its utility as a research tool in agrochemical development and as a potential lead scaffold for herbicide discovery.

Herbicidal Activity Phytotoxicity Agrochemical Scenedesmus acutus

Molecular Mass vs. Homologous Analogs

The molecular formula of 2-(2,6-dichlorophenyl)succinic acid is C10H8Cl2O4, with a molecular weight of 263.07 g/mol [1]. This distinguishes it from key analogs: 2-(2,6-dichlorophenyl)acetic acid (C8H6Cl2O2, MW 205.04 g/mol) [2], 2-(2,6-dichlorophenyl)propanoic acid (C9H8Cl2O2, MW 219.06 g/mol) [3], and 3-(2,6-dichlorophenyl)propanoic acid (C9H8Cl2O2, MW 219.06 g/mol) [4]. The presence of an additional carboxylic acid group (C2H2O2, ~58 Da) in the target compound significantly alters its mass spectrometric profile, chromatographic retention time, and hydrogen-bonding capacity. This mass difference is critical for unambiguous identification and quantification in complex mixtures using LC-MS or GC-MS techniques.

Molecular Formula Molecular Weight Structural Comparison Analytical Chemistry

2-(2,6-Dichlorophenyl)succinic Acid: Applications


HIV Protease Inhibitor Development

Based on its structural relationship to potent HIV-1 protease inhibitors, 2-(2,6-dichlorophenyl)succinic acid is an ideal starting material for medicinal chemistry programs focused on antiviral drug discovery. Researchers can utilize this compound to synthesize focused libraries of succinic acid-based derivatives and conduct structure-activity relationship (SAR) studies to optimize potency against HIV protease, as demonstrated in related patent literature [1]. Its procurement is essential for building and exploring this specific chemotype.

Herbicide Discovery & Phytotoxicity Screening

The quantifiable herbicidal activity of 2-(2,6-dichlorophenyl)succinic acid against Scenedesmus acutus supports its use as a research tool in agrochemical discovery. At 10⁻⁴ M, it induces ethane production of 10.43 nM/ml pcv [1]. Researchers can employ this compound as a reference standard in phytotoxicity assays, as a lead scaffold for designing novel herbicides, or to study the mechanisms of chlorophenyl-substituted carboxylic acid phytotoxicity.

LC-MS Reference Standard & Method Development

The distinct molecular weight (263.07 g/mol) and physicochemical properties of 2-(2,6-dichlorophenyl)succinic acid make it a suitable reference standard for analytical method development. Its XLogP of 2.2 [2] and density of 1.555 g/cm³ [3] differentiate it from related analogs, allowing for the development of selective and sensitive chromatographic methods (HPLC, LC-MS) for its quantification in complex reaction mixtures or environmental samples.

Functionalized Polymer Synthesis

2-(2,6-Dichlorophenyl)succinic acid serves as a difunctional monomer or additive in polymer science. Its dicarboxylic acid functionality allows for incorporation into polyester or polyamide backbones, while the 2,6-dichlorophenyl group can impart specific properties such as increased thermal stability, flame retardancy, or altered hydrophobicity. The compound's density of 1.555 g/cm³ [3] and its ability to participate in condensation polymerization make it valuable for developing high-performance materials with tailored characteristics.

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